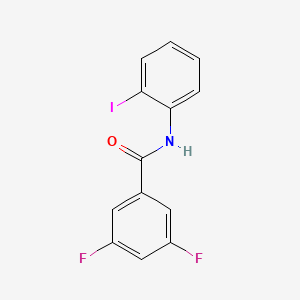

3,5-difluoro-N-(2-iodophenyl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H8F2INO |

|---|---|

Molecular Weight |

359.11 g/mol |

IUPAC Name |

3,5-difluoro-N-(2-iodophenyl)benzamide |

InChI |

InChI=1S/C13H8F2INO/c14-9-5-8(6-10(15)7-9)13(18)17-12-4-2-1-3-11(12)16/h1-7H,(H,17,18) |

InChI Key |

RGRYVSKHLFJUQK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC(=C2)F)F)I |

Origin of Product |

United States |

Precision Synthesis Methodologies and Optimization for 3,5 Difluoro N 2 Iodophenyl Benzamide

Retrosynthetic Analysis and Key Precursor Design

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. researchgate.netamazonaws.com For 3,5-difluoro-N-(2-iodophenyl)benzamide, the most logical and common disconnection is at the amide C-N bond. This primary disconnection simplifies the target molecule into two key precursors: an activated derivative of 3,5-difluorobenzoic acid and 2-iodoaniline (B362364).

This approach is advantageous as it breaks the complex target into two readily accessible building blocks. Both 3,5-difluorobenzoic acid and 2-iodoaniline are commercially available, streamlining the synthetic process. The forward synthesis then involves the formation of the amide bond between these two precursors, a fundamental and well-established transformation in organic chemistry.

Development and Refinement of Synthetic Routes

The construction of this compound relies on robust and efficient chemical reactions. The refinement of these routes focuses on maximizing yield, purity, and scalability while ensuring regiochemical control.

The cornerstone of this synthesis is the formation of the amide bond. While the reaction between a carboxylic acid and an amine is fundamental, it often requires activation of the carboxylic acid to proceed efficiently, especially when dealing with electronically deactivated amines like 2-iodoaniline.

A common and effective method is the conversion of 3,5-difluorobenzoic acid to its more reactive acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3,5-difluorobenzoyl chloride readily reacts with 2-iodoaniline, often in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.

Alternatively, a wide array of modern coupling reagents can facilitate the direct condensation of the carboxylic acid and amine, avoiding the need to isolate the acyl chloride. These reagents activate the carboxylic acid in situ to form a highly reactive intermediate. luxembourg-bio.com A protocol for amide coupling that is efficient for electron-deficient amines involves the in-situ formation of acyl fluorides which then react with the amine at elevated temperatures. rsc.org

Table 1: Comparison of Common Amide Coupling Reagents

| Reagent Class | Example(s) | Mechanism of Action | Advantages |

|---|---|---|---|

| Carbodiimides | DCC, EDC | Forms an O-acylisourea intermediate. luxembourg-bio.com | Widely used, effective. |

| Phosphonium (B103445) Salts | BOP, PyBOP | Forms an activated phosphonium ester. | High yields, good for hindered substrates. |

| Uronium/Aminium Salts | HATU, HBTU | Forms an activated OBt/OAt ester. luxembourg-bio.com | Fast reaction times, low epimerization. |

An alternative synthetic strategy involves forming the amide bond first and subsequently introducing the iodine atom onto the aniline (B41778) ring. This can be achieved through directed ortho-metallation (DoM). In this approach, a precursor like 3,5-difluoro-N-phenylbenzamide would be synthesized first. The amide functional group can act as a directed metalating group (DMG), guiding a strong base (typically an organolithium reagent like n-butyllithium) to deprotonate the ortho-position of the aniline ring specifically.

The resulting aryl-lithium intermediate is a powerful nucleophile that can then be quenched with an electrophilic iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), to install the iodine atom with high regioselectivity. nih.gov Palladium-catalyzed C-H iodination using I₂ as the sole oxidant has been developed for substrates with weakly coordinating amide auxiliaries. nih.gov

The halogen atoms in the target molecule originate from the precursors. The synthesis of these precursors, if not commercially sourced, requires specific halogenation reagents.

Fluorination: The 3,5-difluoro substitution pattern on the benzoic acid ring is typically incorporated early in the synthesis of the precursor itself. Methods for aromatic fluorination often involve diazotization of a corresponding aniline followed by a Schiemann reaction or by using modern nucleophilic fluorination reagents on an appropriately substituted precursor.

Iodination: As mentioned, 2-iodoaniline is a common starting material. Should it need to be synthesized, the direct iodination of aniline can be challenging due to the high reactivity of the ring and potential for over-iodination. A more controlled method involves the Sandmeyer reaction, where 2-aminobenzenediazonium salt is treated with potassium iodide. Alternatively, electrophilic iodination of a protected aniline, such as acetanilide, followed by deprotection provides better regiochemical control. Reagents like N-Iodosuccinimide (NIS) or iodine monochloride (ICl) are effective for this purpose.

Catalytic Approaches in Benzamide (B126) Synthesis

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency and atom economy. Palladium-catalyzed reactions are particularly powerful for forming C-N and C-C bonds.

While direct amide formation is the most straightforward route, palladium-catalyzed cross-coupling reactions offer alternative pathways. The Buchwald-Hartwig amination, for instance, could be used to form the C-N amide bond by coupling 3,5-difluorobenzamide (B161619) with 1,2-diiodobenzene (B1346971) or 2-bromoiodobenzene. This approach provides a powerful tool for constructing the N-aryl bond under relatively mild conditions.

The Suzuki-Miyaura coupling, though primarily a C-C bond-forming reaction, can be strategically employed in the synthesis of the precursors. For example, 2-iodoaniline could be synthesized by coupling a suitable boronic acid derivative with a nitrogen-containing coupling partner in a palladium-catalyzed reaction. This highlights the versatility of catalytic methods in constructing the necessary building blocks for the final target molecule. acs.org

Table 2: Key Compounds Mentioned

| Compound Name | Role in Synthesis |

|---|---|

| This compound | Target Molecule |

| 3,5-difluorobenzoic acid | Key Precursor |

| 2-iodoaniline | Key Precursor |

| 3,5-difluorobenzoyl chloride | Activated Intermediate |

| 3,5-difluoro-N-phenylbenzamide | Intermediate for DoM |

| Thionyl chloride | Reagent |

| Oxalyl chloride | Reagent |

| N-Iodosuccinimide (NIS) | Reagent |

| Pyridine | Base |

| Dicyclohexylcarbodiimide (DCC) | Coupling Reagent |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) | Coupling Reagent |

Carbonylation Strategies for Benzamide Synthesis

Carbonylation reactions represent a powerful and direct method for the synthesis of benzamides from aryl halides. These transformations introduce a carbonyl group (CO) and form an amide bond, typically facilitated by a transition metal catalyst, most commonly palladium.

A primary strategy is the palladium-catalyzed aminocarbonylation of an aryl halide. This process involves the three-component coupling of an aryl halide, carbon monoxide, and an amine. For the synthesis of this compound, this could involve the reaction of 1,2-diiodobenzene with 3,5-difluoroaniline (B1215098) and carbon monoxide. A general system for such reactions utilizes a palladium catalyst like palladium(II) acetate (B1210297) with a specialized ligand such as Xantphos, which is effective for the carbonylation of aryl bromides and iodides at atmospheric pressure. nih.gov The reaction is typically carried out in the presence of a base, such as sodium carbonate, in a suitable solvent like toluene (B28343) at elevated temperatures (e.g., 80-100 °C). nih.gov

To circumvent the challenges associated with handling toxic carbon monoxide gas, carbon monoxide-free carbonylation methods have been developed. One notable approach uses N,N-dimethylformamide (DMF) as a source for both the carbonyl group and the dimethylamine (B145610) moiety in the presence of a palladium catalyst. acs.org For the synthesis of N-aryl benzamides, formamides can also serve as the amine source in palladium-catalyzed aminocarbonylation. acs.org Another alternative involves the use of CO surrogates, such as molybdenum hexacarbonyl, or the in-situ generation of CO from sources like potassium formate, which obviates the need for handling the toxic gas directly. organic-chemistry.org These methods offer a more convenient and safer route for academic and industrial laboratories. nih.govorganic-chemistry.org

Table 1: Key Parameters in Palladium-Catalyzed Aminocarbonylation

| Parameter | Description | Examples |

|---|---|---|

| Catalyst | The transition metal complex that facilitates the reaction. | Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| Ligand | A molecule that binds to the metal center, influencing its reactivity and stability. | Xantphos, 1,3-Bis(diphenylphosphino)propane (dppp) |

| CO Source | The reagent that provides the carbonyl group. | Carbon monoxide gas (CO), N,N-dimethylformamide (DMF), Potassium formate |

| Base | A substance used to neutralize acidic byproducts and facilitate catalysis. | Sodium carbonate (Na₂CO₃), Triethylamine (Et₃N) |

| Solvent | The medium in which the reaction is conducted. | Toluene, Dimethylformamide (DMF) |

Copper-Mediated Synthetic Transformations

Copper-mediated N-arylation reactions, historically known as the Ullmann condensation and the related Goldberg reaction, are fundamental methods for constructing aryl-N bonds and are highly relevant for the synthesis of N-aryl benzamides. nih.gov This strategy would involve the coupling of 3,5-difluorobenzamide with an aryl halide like 1,2-diiodobenzene.

Modern advancements have significantly improved these classic reactions, allowing them to proceed under milder conditions with improved yields and broader substrate scope. The key to this progress has been the development of efficient ligand systems for the copper catalyst. Ligands such as diamines, amino acids, and β-keto esters have proven effective. nih.gov For instance, (S)-N-methylpyrrolidine-2-carboxylate, a derivative of the natural amino acid L-proline, has been identified as an efficient ligand for the copper-catalyzed N-arylation of amides with aryl iodides. nih.gov

A typical procedure involves reacting the amide (3,5-difluorobenzamide) and the aryl iodide (1-bromo-2-iodobenzene or 1,2-diiodobenzene) with a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI), in the presence of a ligand and a base. nih.gov Potassium phosphate (B84403) (K₃PO₄) is a commonly used base, and high-boiling polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are often employed. nih.govnih.gov The reaction mechanism is understood to proceed via a Cu(I)-mediated nucleophilic aromatic substitution pathway, where a copper(I) amidate complex is formed, which then reacts with the aryl halide in the rate-determining step. nih.gov

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and the formation of byproducts. This process involves the systematic variation of several key parameters, including the choice of catalyst, ligand, base, solvent, temperature, and reactant stoichiometry.

Using the copper-catalyzed N-arylation of 3,5-difluorobenzamide with 2-iodoaniline as a model, a hypothetical optimization study can be illustrated. The initial conditions might involve CuI as the catalyst, a standard ligand, K₃PO₄ as the base, and DMF as the solvent at 110 °C. Each parameter would then be varied to determine its effect on the product yield.

Base: Different bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydroxide (B78521) (NaOH) could be tested. Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often superior in these coupling reactions. nih.govsharif.edu

Solvent: The choice of solvent is critical. While DMF and DMSO are common, other solvents like dioxane, toluene, or greener alternatives like ethylene (B1197577) glycol could be explored to assess their impact on solubility and reaction kinetics. nih.govsharif.edu

Ligand: The effect of different classes of ligands (e.g., diamines vs. amino acid derivatives) would be evaluated. The absence of a ligand often results in significantly lower yields, highlighting its importance in stabilizing the copper catalyst and facilitating the reaction. nih.gov

Temperature: The reaction temperature can be varied (e.g., from 80 °C to 140 °C) to find the optimal balance between reaction rate and decomposition of reactants or products.

The results of such an optimization are typically compiled into a table to identify the ideal set of conditions.

Table 2: Hypothetical Optimization for the Synthesis of this compound via Copper-Catalyzed N-Arylation

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | CuI (5) | L-Proline (10) | K₂CO₃ (2) | DMF | 110 | 24 | 45 |

| 2 | CuI (5) | L-Proline (10) | K₃PO₄ (2) | DMF | 110 | 24 | 78 |

| 3 | CuI (5) | L-Proline (10) | Cs₂CO₃ (2) | DMF | 110 | 24 | 72 |

| 4 | CuI (5) | L-Proline (10) | K₃PO₄ (2) | DMSO | 110 | 24 | 85 |

| 5 | CuI (5) | L-Proline (10) | K₃PO₄ (2) | Toluene | 110 | 24 | 30 |

| 6 | CuI (5) | (S)-N-methylpyrrolidine-2-carboxylate (10) | K₃PO₄ (2) | DMSO | 110 | 12 | 92 |

| 7 | CuI (5) | None | K₃PO₄ (2) | DMSO | 110 | 24 | <10 |

| 8 | CuI (5) | (S)-N-methylpyrrolidine-2-carboxylate (10) | K₃PO₄ (2) | DMSO | 130 | 12 | 88 (decomposition observed) |

This table is illustrative and based on general findings in the literature. nih.govsharif.edu

Green Chemistry Principles in Halogenated Benzamide Synthesis

The integration of green chemistry principles into the synthesis of halogenated benzamides is essential for developing sustainable and environmentally responsible chemical processes. nih.gov The 12 principles of green chemistry provide a framework for minimizing the environmental impact of chemical manufacturing. nih.gov

Prevention of Waste: Optimizing reactions to achieve high yields and selectivity, as discussed in the previous section, directly corresponds to the principle of waste prevention.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Carbonylation reactions can have high atom economy, while multi-step classical syntheses may generate more waste.

Use of Safer Solvents and Reagents: A key focus of green chemistry is replacing hazardous solvents like chlorinated hydrocarbons and volatile organic compounds (VOCs). For N-arylation reactions, the use of water or recyclable solvents like ethylene glycol has been explored. sharif.edubeilstein-journals.org Ethylene glycol can serve as both a solvent and a ligand for the copper catalyst, and it can be recovered and reused. sharif.edu Similarly, developing safer halogenation protocols that avoid highly toxic reagents in favor of sources like sodium chloride (NaCl) with an oxidant like Oxone is a significant step forward. researchgate.net

Use of Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Both the palladium- and copper-based methods described are catalytic processes. Research focuses on developing highly efficient catalysts that can be used at very low loadings (sub-mol%) and can be easily separated from the product and recycled. rsc.org

Inherently Safer Chemistry: The choice of reagents can significantly impact the safety of a process. For example, employing CO-free carbonylation methods avoids the risks associated with handling highly toxic carbon monoxide gas. acs.org

By consciously applying these principles, the synthesis of this compound and other valuable halogenated compounds can be made more efficient, safer, and environmentally benign.

Comprehensive Structural Elucidation and Conformational Analysis of 3,5 Difluoro N 2 Iodophenyl Benzamide

High-Resolution Spectroscopic Characterization Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D NMR Experiments: HSQC, HMBC, NOESY)

No specific ¹H, ¹³C, or ¹⁹F NMR spectral data for 3,5-difluoro-N-(2-iodophenyl)benzamide has been found in the public domain. Such data would be essential for assigning the chemical shifts and coupling constants for each unique proton, carbon, and fluorine atom, confirming the compound's covalent structure. 2D NMR experiments like HSQC and HMBC would further be required to establish direct and long-range correlations between nuclei.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis

The molecular formula of the compound is C₁₃H₈F₂INO. While the theoretical exact mass can be calculated, experimental HRMS data is necessary to confirm this mass with high precision. Analysis of the fragmentation pattern, which is currently unavailable, would provide critical insights into the molecule's stability and the connectivity of its constituent parts under ionization.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrational Modes

An experimental IR spectrum is needed to identify the characteristic vibrational frequencies of the compound's functional groups. Key absorptions would be expected for the N-H bond of the amide, the C=O (amide I) and N-H bend (amide II) bands, aromatic C-H stretches, and the C-F and C-I bond vibrations.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Precise Determination of Molecular Geometry and Bond Parameters

No published single-crystal X-ray diffraction studies were found. This technique is indispensable for determining the precise solid-state three-dimensional structure, including definitive bond lengths, bond angles, and torsion angles of the molecule.

Elucidation of Crystal Packing Arrangements and Supramolecular Architectures

Without crystallographic data, it is not possible to describe the crystal packing and the network of intermolecular interactions. Such an analysis would detail how the molecules arrange themselves in the solid state through forces like hydrogen bonding (e.g., between the amide N-H and C=O groups), halogen bonding involving the iodine atom, and other non-covalent interactions that define the supramolecular architecture.

Analysis of Isostructurality in Halogenated Benzamide (B126) Analogues

Isostructurality, the phenomenon of different compounds crystallizing in very similar three-dimensional structures, is a subject of significant interest in crystal engineering as it aids in understanding close-packing principles and allows for the fine-tuning of crystal properties. rsc.org The prerequisites for isostructurality include similar molecular composition and conformation, leading to analogous molecular and supramolecular arrangements within the same space group. rsc.org In the realm of halogenated benzamides, the study of isostructurality reveals how the substitution of different halogen atoms can subtly yet significantly alter crystal packing. rsc.orgiucr.org

The analysis of isostructurality often involves quantitative evaluation of intermolecular interactions, which are pivotal in governing the supramolecular architecture. iucr.orgbgu.ac.il In halogenated benzamide analogues, molecular packing is frequently directed by strong N—H⋯O hydrogen bonds, which form primary chains or synthons. iucr.orgnih.gov Alongside these, other interactions such as C–H⋯O, C–H⋯F–C, C–H⋯π, and halogen-halogen contacts play crucial roles in stabilizing the crystal lattice. iucr.orgbgu.ac.ilnih.gov The occurrence of isostructurality is often dependent on the cooperative effect of these varied interactions. iucr.org

However, the exchange of different halogen substituents can also lead to a loss of isostructurality. rsc.org The size and nature of the halogen atom influence the angles between adjacent molecules and the system of secondary interactions. rsc.orgiucr.org This can lead to gradual structural changes, altering the unit cell dimensions and terminating the isostructural relationship. rsc.org The structural influence of halogens tends to increase in the order of Cl < Br < I, corresponding to the increasing size of the σ-hole, which is significant for forming halogen bonds. nih.govmdpi.com Therefore, a detailed analysis of the type, energetics, and electrostatic contributions of these interactions is essential to understand and predict isostructurality in halogenated benzamide analogues. iucr.org

Conformational Landscape Exploration

Analysis of Dihedral Angles and Rotational Barriers

The conformation of N-aryl benzamides is largely determined by the relative orientations of the two aromatic rings and the central amide group. These orientations are quantified by dihedral angles. In related structures, such as halogenated N-[2-(trifluoromethyl)phenyl]benzamides, the dihedral angle between the two benzene (B151609) rings is a key conformational parameter. nih.gov This angle can vary significantly depending on the specific substituents and the intermolecular forces present in the crystal. nih.gov

For example, in 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, which crystallized with two independent molecules (A and B) in the asymmetric unit, the dihedral angles between the benzene rings were found to be 43.94 (8)° and 55.66 (7)°, respectively. nih.govresearchgate.net In contrast, the 3-bromo and 3-iodo analogues exhibited much smaller dihedral angles of 10.40 (12)° and 12.5 (2)°, respectively. nih.govresearchgate.net The torsion angle of the central –Car—C(=O)—N—Car– segment, which describes the planarity of the amide linkage with respect to the aromatic rings, is also critical. In these same analogues, this torsion angle was found to be close to 180°, indicating a relatively planar, anti-conformation. nih.govresearchgate.net

| Compound | Molecule in Asymmetric Unit | Dihedral Angle Between Benzene Rings (°) | Torsion Angle of –Car—C(=O)—N—Car– Segment (°) |

|---|---|---|---|

| 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide | A | 43.94 (8) | 176.74 (12) |

| B | 55.66 (7) | -179.58 (12) | |

| 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide | - | 10.40 (12) | -175.5 (2) |

| 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide | - | 12.5 (2) | 174.8 (3) |

Influence of Halogen Substituents on Molecular Shape and Flexibility

Halogen substituents have a profound impact on the molecular shape and flexibility of benzamide derivatives. iucr.orgresearchgate.netnih.gov This influence is exerted through a combination of steric and electronic effects, which alter both the molecule's preferred conformation and the nature of its intermolecular interactions. nih.govetamu.edu

Furthermore, halogen substituents are key players in directing intermolecular interactions, which stabilize the crystal structure. While N—H⋯O hydrogen bonds are a common feature, linking molecules into chains or layers, halogens introduce the possibility of halogen-halogen contacts and halogen bonds. iucr.orgnih.gov For instance, in the crystals of 3-bromo- (B131339) and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide, the molecular chains are linked by Br⋯Br and I⋯I contacts, respectively, forming ribbon-like structures. nih.govresearchgate.net The ability of a halogen to act as a halogen bond donor is influenced by the electron density on the atom, which can be modulated by other electron-withdrawing or -donating substituents on the aromatic ring. nih.govetamu.edu This interplay between strong hydrogen bonds and weaker, but directionally specific, halogen-based interactions establishes a cooperative system that defines the crystal packing and can restrict the conformational flexibility of the molecule in the solid state. iucr.org

Theoretical and Computational Investigations of 3,5 Difluoro N 2 Iodophenyl Benzamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. Such calculations would provide fundamental insights into the reactivity and stability of 3,5-difluoro-N-(2-iodophenyl)benzamide.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Energy Gaps and Spatial Distributions)

This analysis would focus on the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govscielo.org.mx A smaller energy gap generally suggests higher reactivity. nih.gov The spatial distribution of these orbitals would reveal the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO), providing insights into its reactive sites.

A hypothetical data table for such an analysis would look like this:

| Parameter | Energy (eV) |

| HOMO | Value not available |

| LUMO | Value not available |

| Energy Gap (ΔE) | Value not available |

Electrostatic Potential Surface (MEP) Mapping for Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map would illustrate the charge distribution across the this compound molecule. This color-coded map identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. Such a map is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack and for understanding noncovalent interactions like hydrogen and halogen bonding.

Global and Local Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness, Fukui Functions)

Based on the HOMO and LUMO energies, various global reactivity descriptors could be calculated to quantify the molecule's reactivity. nih.gov

Chemical Hardness (η): Resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

Fukui Functions: These local reactivity descriptors would identify the specific atoms within the molecule most susceptible to nucleophilic, electrophilic, or radical attack.

A hypothetical data table for global reactivity descriptors would be:

| Descriptor | Value | Unit |

| Chemical Hardness (η) | Value not available | eV |

| Electronegativity (χ) | Value not available | eV |

| Electrophilicity Index (ω) | Value not available | eV |

| Chemical Potential (μ) | Value not available | eV |

In-depth Analysis of Noncovalent Interactions

Noncovalent interactions are critical in determining the supramolecular assembly and crystal packing of molecules, which in turn influences their physical properties. Studies on similar halogenated benzamides often reveal a complex network of such interactions. nih.govdcu.ienih.govmdpi.com

Characterization of Halogen Bonding (e.g., C-I···X, C-F···X) and its Directionality

Halogen bonding is a highly directional, noncovalent interaction where a halogen atom acts as an electrophilic species. Given the presence of both iodine and fluorine in the molecule, an analysis would investigate potential C-I···X and C-F···X (where X is an electron-donating atom like O or N) interactions. The study would characterize the geometry (distances and angles) of these bonds to determine their strength and influence on the molecular conformation and crystal packing. Studies on related N-(iodophenyl)nitrobenzamides, for instance, have characterized iodo-carbonyl and iodo-nitro interactions. nih.gov

Analysis of Aromatic Interactions (Pi-Stacking) in Molecular Aggregates

Computational analysis of pi-stacking interactions is crucial for understanding the solid-state packing and aggregation behavior of aromatic compounds. For a molecule like this compound, which contains two aromatic rings, such interactions would significantly influence its crystal structure. Theoretical studies on similar fluorinated benzamides and other aromatic systems often reveal displaced pi-pi stacking arrangements. nih.gov

A typical computational investigation would involve:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) with dispersion corrections (e.g., DFT-D3) or Møller-Plesset perturbation theory (MP2) are used to calculate the interaction energies of various dimer configurations (e.g., face-to-face, parallel-displaced, T-shaped). researchgate.net

Crystal Structure Analysis: If a crystal structure were available, software could be used to quantify the geometric parameters of pi-stacking, such as inter-centroid distances and slip angles. Studies on related isomers often show how subtle changes in substituent positions can alter these packing motifs. nih.gov

Without experimental crystal data or specific computational models for this compound, a quantitative analysis remains speculative.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations provide insight into the conformational flexibility of a molecule and its interactions with the surrounding environment over time. nih.govresearchgate.net An MD study of this compound would illuminate its dynamic properties in different solvents.

Key aspects of such a simulation would include:

Force Field Parameterization: A suitable force field (e.g., OPLS, AMBER, CHARMM) would be chosen and potentially parameterized to accurately describe the behavior of the fluorinated and iodinated aromatic rings.

Simulation Protocol: The molecule would be placed in a simulation box with a chosen solvent (e.g., water, DMSO). The system would be equilibrated, followed by a production run to collect trajectory data.

Analysis: The trajectory would be analyzed to determine conformational preferences, such as the dihedral angle between the two aromatic rings, the flexibility of the amide linkage, and the formation and lifetime of intermolecular hydrogen bonds with solvent molecules.

Such simulations are powerful tools for predicting the behavior of molecules in solution, but no published MD studies for this specific compound are available. rsc.org

Computational Analysis of Intermolecular Binding Features and Molecular Recognition Principles

The principles of molecular recognition govern how a molecule interacts with other molecules, such as biological macromolecules or other small molecules. nih.govfiveable.me For this compound, several types of non-covalent interactions would be critical for its binding characteristics.

A computational analysis would typically focus on:

Hydrogen Bonding: The amide group (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen is a strong acceptor.

Halogen Bonding: The iodine atom on the phenyl ring is a potential halogen bond donor, capable of forming directional interactions with Lewis bases (e.g., oxygen or nitrogen atoms). rsc.org This is a significant interaction in molecular recognition.

Electrostatic and van der Waals Forces: A molecular electrostatic potential (MEP) map would be calculated to visualize electron-rich and electron-poor regions, predicting sites for electrostatic interactions.

Hydrophobic Effects: The aromatic rings contribute to hydrophobic interactions, which are crucial for binding in aqueous environments.

Structure Interaction Relationship Sir and Design Principles for Halogenated Benzamide Scaffolds

Correlating Structural Features with Intermolecular Interaction Propensities

The molecular architecture of 3,5-difluoro-N-(2-iodophenyl)benzamide gives rise to a predictable yet complex network of intermolecular interactions. The primary interaction motifs are driven by the amide functionality and the halogen substituents. The amide group typically forms robust N−H···O=C hydrogen bonds, leading to the formation of one-dimensional chains or dimeric structures in the solid state. The presence of fluorine and iodine atoms introduces additional, highly directional interactions.

Table 1: Potential Intermolecular Interactions in this compound and Their Typical Geometries

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) | Estimated Energy (kcal/mol) |

|---|---|---|---|---|---|

| Hydrogen Bond | N-H | O=C | 2.8 - 3.1 | 160 - 180 | -3 to -7 |

| Hydrogen Bond | C-H | F-C | 2.2 - 2.6 | 130 - 170 | -0.5 to -1.5 |

| Halogen Bond | C-I | O=C | 3.0 - 3.4 | 160 - 180 | -2 to -5 |

| Halogen Bond | C-I | π-system | 3.3 - 3.8 | ~90 (to ring plane) | -1 to -3 |

Note: The data in this table are representative values derived from studies of analogous compounds and computational models, as a specific crystal structure for this compound is not publicly available.

Rationalizing the Role of Fluorine Substitution Pattern in Enhancing Specific Noncovalent Contacts

The 3,5-difluoro substitution pattern on the benzoyl ring is not arbitrary; it serves to enhance specific noncovalent contacts through electronic modulation. Fluorine is the most electronegative element, and its presence on an aromatic ring withdraws electron density, creating regions of positive and negative electrostatic potential. This electronic perturbation has several consequences for intermolecular interactions.

Firstly, the electron-withdrawing nature of the fluorine atoms increases the acidity of the aromatic C-H protons, making them more effective hydrogen bond donors in C−H···O and C−H···F interactions. Secondly, the fluorine atoms themselves can act as weak hydrogen bond acceptors. While organic fluorine is generally a poor hydrogen bond acceptor, a multitude of weak C−H···F interactions can collectively contribute to the stability of the crystal lattice. springernature.com Studies on fluorinated N-phenyl γ-lactams have shown that electron-poor fluorine nuclei can engage in strong C–F···amide interactions. springernature.com

The 3,5-substitution pattern specifically positions the fluorine atoms to influence the electrostatic potential of the entire ring system, potentially enhancing interactions with electron-rich regions of neighboring molecules. This pattern avoids the steric hindrance that might be associated with ortho-substitution, allowing for closer packing and more favorable intermolecular contacts.

Elucidating the Contribution of Iodine in Directed Supramolecular Assembly and Halogen Bonding

The iodine atom on the N-phenyl ring is a powerful directing group in supramolecular assembly due to its ability to form strong and highly directional halogen bonds. nih.gov The electronic distribution around a covalently bonded iodine atom is anisotropic, resulting in a region of positive electrostatic potential (a σ-hole) along the extension of the C-I bond. dntb.gov.ua This σ-hole can interact favorably with Lewis bases, such as the carbonyl oxygen of a neighboring amide group (C−I···O=C) or the π-electron cloud of an aromatic ring (C−I···π).

The strength of the halogen bond increases with the polarizability of the halogen atom, following the trend F < Cl < Br < I. ijres.org Therefore, iodine is an excellent halogen bond donor, capable of forming interactions with energies comparable to or even exceeding those of conventional hydrogen bonds. In the context of this compound, the iodine atom can direct the assembly of molecules into specific architectures, such as chains or sheets, through the formation of robust C−I···O or C−I···π linkages. This directional control is a key principle in crystal engineering and the design of functional materials.

Principles for Modulating Molecular Recognition through Halogen Substitution and Conformational Control

The selective recognition of a molecule by a receptor is governed by the complementarity of their shapes and intermolecular interaction profiles. Halogen substitution provides a versatile strategy for modulating these properties. By systematically varying the halogen atoms on a benzamide (B126) scaffold, one can fine-tune the strength and directionality of noncovalent interactions, thereby altering the molecule's binding affinity and selectivity for a target.

Conformational control is another critical aspect of molecular recognition. The torsional angle between the two aromatic rings in N-phenylbenzamide derivatives is influenced by both steric and electronic factors. Halogen substitution in the ortho positions can induce significant conformational changes due to steric hindrance, forcing the rings to adopt a non-planar arrangement. This conformational pre-organization can be advantageous in drug design, as it can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a receptor.

For instance, replacing a hydrogen atom with a larger halogen like iodine can introduce specific steric constraints that favor a particular conformation. This, combined with the ability of iodine to form strong halogen bonds, allows for precise control over the three-dimensional structure and interaction landscape of the molecule.

Rational Design Strategies for Analogs with Tuned Interaction Profiles

Building on the principles outlined above, rational design strategies can be employed to create analogs of this compound with finely tuned interaction profiles for specific applications.

Strategies for Enhancing Halogen Bonding:

Introducing stronger electron-withdrawing groups: Placing additional electron-withdrawing groups on the iodinated ring can further increase the positive electrostatic potential of the σ-hole on the iodine atom, leading to stronger halogen bonds.

Optimizing the halogen bond acceptor: In a multicomponent system, the Lewis basicity of the halogen bond acceptor can be modified to maximize the interaction strength.

Strategies for Modulating Hydrogen Bonding:

Varying the fluorine substitution pattern: Moving the fluorine atoms to different positions on the benzoyl ring can alter the acidity of the C-H protons and the accessibility of the fluorine atoms as hydrogen bond acceptors.

Strategies for Conformational Control:

Creating intramolecular interactions: The design of molecules capable of forming intramolecular hydrogen or halogen bonds can rigidify the structure and pre-organize it for binding to a specific target.

By systematically applying these design principles, it is possible to develop a library of halogenated benzamide analogs with a wide range of interaction profiles, enabling the exploration of their potential in areas such as drug discovery, crystal engineering, and the development of novel functional materials.

Advanced Chemical Derivatization and Analog Development Strategies

Systematic Synthesis of Diverse Structural Analogs and Derivatives of 3,5-Difluoro-N-(2-iodophenyl)benzamide

The synthesis of a diverse library of analogs based on the this compound scaffold can be achieved through several established synthetic methodologies. These approaches can be broadly categorized into modifications of the starting materials prior to the final amide coupling and post-synthetic modifications of the core molecule.

Modification of Starting Materials:

A primary strategy involves the use of varied substituted anilines and benzoic acids in the amide bond formation step.

Varying the Aniline (B41778) Component: A range of commercially available or synthetically accessible anilines can be used in place of 2-iodoaniline (B362364). This allows for the introduction of different substituents on the N-phenyl ring to probe the effects of electronics and sterics on the molecule's properties. For instance, substituting the iodine atom with other halogens (Br, Cl), alkyl groups, or electron-donating/withdrawing groups can systematically alter the molecule's characteristics.

Varying the Benzoyl Component: Similarly, derivatives of 3,5-difluorobenzoic acid can be employed. The synthesis of substituted benzamides often starts with the corresponding benzoic acid, which can be converted to a more reactive acyl chloride before reacting with an amine. nih.gov This allows for the exploration of different substitution patterns on the benzoyl ring.

Post-Synthetic Derivatization:

The inherent reactivity of the C–I bond in this compound makes it a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the late-stage functionalization of the molecule, providing rapid access to a wide array of derivatives.

Suzuki Coupling: Reaction with various boronic acids can introduce new aryl or alkyl groups at the 2-position of the N-phenyl ring.

Sonogashira Coupling: The introduction of alkyne moieties can be achieved through coupling with terminal alkynes.

Buchwald-Hartwig Amination: This reaction allows for the formation of C–N bonds, introducing a range of amine functionalities.

Heck Coupling: The C–I bond can react with alkenes to form new C–C double bonds.

A nickel-catalyzed asymmetric reductive hydroarylation of vinyl amides represents a modern approach to producing enantioenriched α-arylbenzamides, which are common motifs in bioactive molecules. uzh.chresearchgate.netnih.gov This method allows for the regioselective introduction of aryl groups, creating a new stereogenic center. uzh.chresearchgate.netnih.gov Furthermore, the Csp2–I bond can be derivatized under classical palladium-catalyzed cross-coupling conditions to introduce further complexity. uzh.ch

These synthetic strategies enable the creation of a comprehensive library of analogs, which is crucial for detailed SAR studies and the optimization of molecular properties for specific applications.

Exploration of Isosteric Replacements and Bioisosteric Modifications for Fluorine and Iodine

Bioisosterism, the replacement of an atom or group of atoms with another that has similar physical or chemical properties, is a widely used strategy in drug design to modulate the activity, selectivity, toxicity, and pharmacokinetic properties of a lead compound. cambridgemedchemconsulting.comnih.govnih.gov The fluorine and iodine atoms in this compound are prime candidates for such modifications.

Fluorine Bioisosteres:

Fluorine is often used as a bioisostere for hydrogen due to their similar van der Waals radii (1.35 Å for F vs. 1.20 Å for H). u-tokyo.ac.jp However, fluorine's high electronegativity significantly alters the electronic properties of the molecule, which can lead to enhanced binding affinity or metabolic stability. u-tokyo.ac.jpscripps.edu The C-F bond is very strong and resistant to metabolic cleavage. cambridgemedchemconsulting.com

Potential bioisosteric replacements for fluorine aim to mimic its steric and/or electronic properties. scripps.edu

Iodine Bioisosteres:

The iodine atom is large and lipophilic, and it can participate in halogen bonding, a type of non-covalent interaction. Bioisosteric replacement of iodine can aim to replicate these features or introduce new properties. For example, a tert-butyl group is similar in size and volume to an iodine atom. youtube.com

The table below summarizes some potential isosteric and bioisosteric replacements for fluorine and iodine.

| Original Atom | Potential Bioisostere | Rationale for Replacement |

| Fluorine (F) | Hydrogen (H) | Similar size, reduces electronegativity. u-tokyo.ac.jpscripps.edu |

| Hydroxyl (OH) | Can act as a hydrogen bond donor and acceptor. | |

| Amino (NH2) | Similar size to methyl, can act as a hydrogen bond donor. youtube.com | |

| Methoxy (OCH3) | Can alter electronic properties and solubility. | |

| Cyano (CN) | Electron-withdrawing group, can increase hydrophilicity. scripps.edu | |

| Trifluoromethyl (CF3) | Electron-withdrawing, sterically larger, can block metabolism. | |

| Iodine (I) | Bromine (Br) | Halogen with similar electronic properties but smaller size. |

| Chlorine (Cl) | Smaller halogen, can alter binding interactions. | |

| tert-Butyl (-C(CH3)3) | Similar size and volume, non-polar. youtube.com | |

| Phenyl ring | Can introduce new interactions and change conformation. | |

| Trifluoromethyl (CF3) | Can mimic some electronic effects. cambridgemedchemconsulting.com |

The choice of a specific bioisostere depends on the desired outcome, such as improving potency, altering solubility, or reducing toxicity. nih.gov The successful application of bioisosterism requires a deep understanding of the target's structure and the nature of the molecular interactions. nih.gov

Design and Synthesis of Chemical Probes for Advanced Molecular Interaction Studies

Chemical probes are essential tools for interrogating biological systems and elucidating the molecular mechanisms of action of bioactive compounds. olemiss.edu this compound can serve as a scaffold for the design and synthesis of such probes. A chemical probe typically consists of three components: a recognition element (the parent molecule), a reporter group, and a reactive group for covalent modification of the target.

Reporter Groups:

A reporter group allows for the detection and visualization of the probe. Common reporter groups include:

Fluorophores: These are molecules that emit light upon excitation and are widely used in fluorescence microscopy. nih.gov A fluorophore could be attached to the benzamide (B126) scaffold, for example, by replacing one of the fluorine atoms or by functionalizing the N-phenyl ring via the iodo group.

Biotin: This molecule has a very high affinity for streptavidin, which can be used for affinity purification of the target protein.

Radioisotopes: Introducing a radioactive atom (e.g., ³H or ¹⁴C) allows for sensitive detection through autoradiography or scintillation counting.

Reactive Groups:

A reactive group enables the probe to form a covalent bond with its biological target, which is useful for target identification and validation. Examples include:

Photoaffinity labels: Groups like azides or diazirines can be activated by UV light to form highly reactive species that covalently bind to nearby molecules.

Electrophilic traps: Michael acceptors or other electrophilic groups can react with nucleophilic residues (e.g., cysteine or lysine) on the target protein.

The synthesis of these probes would involve modifying the parent compound with the desired reporter and reactive moieties, often through multi-step synthetic sequences. olemiss.edu The C-I bond is a particularly useful site for introducing these functionalities via cross-coupling reactions. nih.gov

Investigations into Polymerization Aspects of Halogenated Benzamide Monomers and Their Derived Polymeric Materials

Halogenated aromatic compounds, including benzamides, can serve as monomers for the synthesis of advanced polymeric materials. The presence of halogen atoms provides reactive sites for polymerization reactions, particularly through transition-metal-catalyzed cross-coupling.

Polymerization Mechanisms:

Condensation Polymerization: If the monomer contains two reactive sites, it can undergo condensation polymerization to form a linear polymer. For example, a di-iodinated benzamide derivative could be polymerized through repeated Suzuki or Sonogashira coupling reactions with a suitable di-boronic acid or di-alkyne co-monomer.

Chain-Growth Polymerization: While less common for this type of monomer, it might be possible to incorporate the benzamide into a polymer backbone through other polymerization methods if it is first functionalized with a polymerizable group like a vinyl or acrylate (B77674) moiety.

Grafting and Cross-linking: The halogen atoms on a pre-formed polymer containing benzamide units can be used as sites for grafting side chains or for cross-linking polymer chains to form a network structure. Halogenated polymers have been used as initiators for atom transfer radical polymerization (ATRP). rsc.org

Properties of Derived Polymeric Materials:

Polymers derived from halogenated benzamide monomers could exhibit a range of interesting properties:

Thermal Stability: Aromatic polyamides (aramids) are known for their high thermal stability and mechanical strength.

Flame Retardancy: The presence of halogens can impart flame-retardant properties to the material.

Optical Properties: The incorporation of conjugated aromatic units can lead to materials with interesting photophysical properties, potentially for use in organic electronics.

Controlled Degradability: The properties of the resulting polymers, such as their degradation behavior, can be tuned by the copolymerization of different monomers. rsc.org

The study of the polymerization of monomers like this compound could lead to the development of novel high-performance materials with tailored properties for a variety of applications. mdpi.comacs.org

Emerging Research Methodologies and Future Directions in Halogenated Benzamide Chemistry

Innovations in Synthetic Protocols for Accessing Complex Halogenated Benzamide (B126) Derivatives

The synthesis of complex halogenated benzamides like 3,5-difluoro-N-(2-iodophenyl)benzamide traditionally relies on the formation of an amide bond between a carboxylic acid derivative and an amine. Innovations in this area focus on improving efficiency, sustainability, and functional group tolerance.

Recent advancements include the development of novel coupling reagents and catalytic systems that operate under milder conditions, reducing the need for stoichiometric activating agents. researchgate.net Electrochemical methods are also emerging as a sustainable alternative for both amide bond formation and subsequent C-H halogenation in a single cascade process, offering an atom-economical route to complex halogenated N-aryl amides. chemrxiv.org Furthermore, light-driven synthetic methods are being explored for the introduction of halogenated moieties onto complex molecular scaffolds. researchgate.net

For a molecule such as this compound, these innovative protocols could provide more efficient pathways. For instance, a palladium-catalyzed carbonylation/amination sequence could potentially construct the molecule from aryl halides, carbon monoxide, and an amine in a single step.

Table 1: Comparison of Synthetic Methods for Amide Bond Formation

| Method | Reagents/Catalysts | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Acyl Halide | Thionyl chloride (SOCl₂), Oxalyl chloride | High reactivity, readily available starting materials | Generates acidic byproducts, limited functional group tolerance |

| Carbodiimide Coupling | DCC, EDC, with additives like HOBt, DMAP | Mild conditions, high yields | Stoichiometric byproducts, potential for racemization |

| Phosphonium (B103445)/Uronium Reagents | BOP, PyBOP, HBTU, HATU | High efficiency, rapid reactions, low racemization | Expensive reagents, stoichiometric waste |

| Electrochemical Cascade | Electrochemical cell, supporting electrolyte | High atom economy, environmentally benign, avoids hazardous reagents chemrxiv.org | Requires specialized equipment, substrate scope can be limited |

| Photoredox Catalysis | Photocatalyst (e.g., Ru, Ir complexes), light source | Mild reaction conditions, unique reactivity pathways | Can require expensive catalysts, potential for side reactions |

Advancements in Hybrid Computational-Experimental Approaches for Predictive Molecular Design

The integration of computational chemistry with experimental synthesis has revolutionized the design of new molecules. researchgate.net For halogenated benzamides, hybrid approaches are crucial for predicting molecular properties and guiding synthetic efforts. nih.gov

Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), are used to predict the geometric and electronic properties of molecules like this compound. mdpi.com These calculations can elucidate the effects of the fluorine and iodine substituents on the molecule's conformation, electronic structure, and potential for intermolecular interactions. mdpi.com For instance, DFT can model the "sigma-hole" on the iodine atom, a region of positive electrostatic potential responsible for halogen bonding. nih.gov

Machine learning (ML) models, trained on experimental data and QM calculations, are increasingly used to predict properties such as binding affinity, solubility, and metabolic stability for large libraries of virtual compounds. acs.org This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. Structure-based drug design (SBDD), which relies on the 3D structures of target proteins, is used to design benzamide derivatives with high specificity and efficacy. nih.gov

Exploration of Novel Supramolecular Architectures Based on Directed Halogen Bonding and Other Noncovalent Interactions

Halogen atoms, particularly iodine and bromine, can act as halogen bond (XB) donors, forming directional noncovalent interactions with electron-rich atoms like oxygen, nitrogen, or other halogens. researchgate.netmdpi.com This interaction is a powerful tool for crystal engineering and the design of self-assembling supramolecular architectures. nih.govrsc.orgmdpi.com

In a molecule like this compound, the iodine atom is a strong XB donor, while the fluorine atoms and the carbonyl oxygen can act as XB acceptors. nih.gov The interplay between C–I···O halogen bonds, N–H···O hydrogen bonds, and potentially C–F···π or C–H···F interactions can direct the assembly of these molecules into predictable and highly ordered one-, two-, or three-dimensional networks in the solid state. nih.govmdpi.com

Researchers are exploring how to tune the strength and directionality of these interactions by varying the halogen atoms and the substitution pattern on the aromatic rings. researchgate.net This control allows for the rational design of materials with specific properties, such as liquid crystals, gels, and porous organic frameworks. researchgate.netrsc.org

Table 2: Key Noncovalent Interactions in Halogenated Benzamides

| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) | Role in Supramolecular Assembly |

|---|---|---|---|---|

| Hydrogen Bond | N-H (amide) | C=O (amide) | 3 - 10 | Formation of chains, tapes, and sheets |

| Halogen Bond | C-I, C-Br, C-Cl | O, N, Halogen, π-system | 1 - 40 | Directional control, crystal engineering researchgate.net |

| π-π Stacking | Aromatic Ring | Aromatic Ring | 1 - 10 | Stabilization of layered structures |

| C-H···π Interaction | C-H | Aromatic Ring | 0.5 - 2.5 | Fine-tuning of molecular packing |

| C-H···F/O Interaction | C-H | F, O | 0.5 - 2 | Directional influence on packing |

Integration with High-Throughput Screening Methodologies for Chemical Probe Identification

High-Throughput Screening (HTS) enables the rapid testing of large libraries of chemical compounds to identify "hits" with desired biological activity. nih.govnih.gov These hits can be developed into chemical probes to study biological processes or as starting points for drug discovery. nih.gov Halogenated benzamides are often included in screening libraries due to their diverse biological activities. walshmedicalmedia.com

Modern HTS platforms utilize automated liquid handling, miniaturized assay formats (e.g., 384- or 1536-well plates), and sensitive detection methods (e.g., fluorescence, luminescence, TR-FRET). nih.govsbpdiscovery.org This allows for the screening of hundreds of thousands of compounds in a short period. ewadirect.com

A compound like this compound could be included in such a library and screened against a panel of biological targets, such as enzymes or receptors. springernature.com If identified as a hit, its structure would serve as a scaffold for further optimization through techniques like structure-activity relationship (SAR) studies. The data generated from HTS is often vast and requires sophisticated data analysis tools to identify true hits and eliminate false positives. nih.gov

Uncharted Research Avenues for Benzamide Scaffolds in Material Science and Chemical Biology Research

The versatility of the benzamide scaffold, particularly when functionalized with halogens, opens up numerous unexplored research avenues.

In Material Science:

Organic Electronics: The defined supramolecular structures formed through halogen bonding could be exploited to create organic semiconductors, where the ordered packing facilitates charge transport.

Porous Materials: Covalently linked benzamide scaffolds could form new types of Covalent Organic Frameworks (COFs), while noncovalent assembly through halogen bonding could create porous supramolecular frameworks for gas storage or separation. rsc.org

Biodegradable Polymers: Benzamide-containing poly(ester amide) elastomers are being investigated as flexible and strong biodegradable scaffolds for tissue engineering applications. researchgate.netacs.orgnih.gov

In Chemical Biology:

Targeted Covalent Inhibitors: The strategic placement of reactive groups on the benzamide scaffold could lead to the development of highly specific covalent inhibitors for therapeutic targets.

Chemical Probes for Imaging: Incorporation of fluorophores or positron-emitting isotopes could transform halogenated benzamides into probes for fluorescence microscopy or Positron Emission Tomography (PET) imaging, allowing for the visualization of biological targets in cells and living organisms.

Broad-Spectrum Antimicrobials: Some benzamide derivatives have shown promise as inhibitors of bacterial cell division proteins like FtsZ, suggesting potential for developing new classes of antibiotics. nih.gov

The continued exploration of these and other avenues will undoubtedly solidify the importance of halogenated benzamides as privileged scaffolds in both applied and fundamental chemical research.

Q & A

Q. What are the standard synthetic routes for preparing 3,5-difluoro-N-(2-iodophenyl)benzamide, and how are intermediates characterized?

The synthesis of fluorinated benzamide derivatives typically involves coupling fluorinated benzoyl chlorides with substituted anilines. For example, 3,5-dichloro-N-(2-chlorophenyl)benzamide was synthesized by reacting 3,5-dichlorobenzoyl chloride with aryl amines in N,N′-dimethylformamide (DMF) at 60°C, yielding products characterized via NMR, IR, and X-ray crystallography . For this compound, analogous methods would use 3,5-difluorobenzoyl chloride (CAS 129714-97-2) and 2-iodoaniline. Key steps include:

- Reaction conditions : Heating under inert atmosphere with a base (e.g., triethylamine) to neutralize HCl byproduct.

- Purification : Column chromatography or recrystallization from chloroform/hexane.

- Characterization :

-

NMR : Confirm substitution patterns (e.g., fluorine coupling in NMR).

-

X-ray crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., Pī or Pn space groups observed in related compounds) .

Table 1 : Example Reaction Conditions for Analogous Benzamides

Substrate Reagent Solvent Temp. (°C) Yield (%) Ref. 3,5-Dichlorobenzoyl chloride 2-Chloroaniline DMF 60 70–85 2,3-Difluorobenzoyl chloride 2-Aminopyridine CHCl₃ RT 15–20

Q. Which spectroscopic and chromatographic methods are optimal for confirming the purity and structure of this compound?

- / NMR : Identify aromatic protons (e.g., deshielded signals for fluorine-substituted carbons) and amide NH (~11 ppm in DMSO-d₆) .

- IR Spectroscopy : Confirm C=O stretch (~1640–1695 cm⁻¹) and N–H bend (~3300 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₇F₂INO₂).

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How do crystallographic studies inform the supramolecular assembly of this compound?

X-ray crystallography reveals intermolecular interactions critical for crystal packing. For example:

- Hydrogen-bonded dimers : N–H⋯N or N–H⋯O interactions (R₂²(8) motifs) stabilize supramolecular chains .

- Halogen bonding : The iodine substituent may participate in C–I⋯O/N interactions, influencing lattice energy.

- Unit cell parameters : Compare with analogous compounds (e.g., 3,5-dichloro derivatives crystallize in triclinic Pī with Z = 2) .

Table 2 : Crystallographic Data for Related Benzamides

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |

|---|---|---|---|---|---|---|---|

| 3,5-Dichloro-N-(2-chlorophenyl)benzamide | Pī | 5.047 | 10.28 | 13.36 | 93.55 | 2 | |

| 2,3-Difluoro-N-(2-pyridyl)benzamide | P1 | 9.581 | 12.217 | 11.072 | 92.58 | 4 |

Q. How can researchers resolve contradictions in bioactivity data for fluorinated benzamides?

Discrepancies in biological assays (e.g., enzyme inhibition) may arise from:

- Structural polymorphism : Different crystal forms (e.g., orthorhombic vs. monoclinic) alter solubility and bioavailability .

- Assay conditions : pH, solvent (DMSO vs. aqueous buffer), and protein concentration affect IC₅₀ values.

- SAR studies : Systematically modify substituents (e.g., replace iodine with bromine) and use molecular docking to validate target binding .

Q. What computational strategies predict the reactivity and stability of this compound?

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .

- Molecular dynamics (MD) : Simulate solvation effects in water/DMSO to predict aggregation tendencies.

- Crystal structure prediction (CSP) : Use software like MERCURY to model polymorphism risks .

Q. How do researchers address discrepancies in crystallographic refinement for halogenated benzamides?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.